molecular formula C6H8ClNO3 B11910254 (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate

Cat. No.: B11910254
M. Wt: 177.58 g/mol
InChI Key: FULLUQLHZNFALO-BYPYZUCNSA-N
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Description

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a chlorocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.

    Substitution: The chlorocarbonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    L-Azetidine-2-carboxylate: A proline analog that can cause protein misfolding.

    Azetidine-2-carboxylic acid: Known for its presence in certain plants and its toxic effects.

Uniqueness

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

methyl (2S)-1-carbonochloridoylazetidine-2-carboxylate

InChI

InChI=1S/C6H8ClNO3/c1-11-5(9)4-2-3-8(4)6(7)10/h4H,2-3H2,1H3/t4-/m0/s1

InChI Key

FULLUQLHZNFALO-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN1C(=O)Cl

Canonical SMILES

COC(=O)C1CCN1C(=O)Cl

Origin of Product

United States

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